Isoxazol-3-yl(isoxazol-4-yl)methanone chemical structure analysis
Isoxazol-3-yl(isoxazol-4-yl)methanone chemical structure analysis
An In-Depth Technical Guide to Isoxazol-3-yl(isoxazol-4-yl)methanone: Synthesis, Structure, and Spectroscopic Analysis
Abstract
This technical guide provides a comprehensive analysis of the chemical structure, a proposed synthetic pathway, and detailed spectroscopic characterization of Isoxazol-3-yl(isoxazol-4-yl)methanone. This molecule, comprising two distinct isoxazole rings linked by a ketone functional group, represents a novel scaffold of interest for researchers in medicinal chemistry and drug discovery. The isoxazole moiety is a well-established pharmacophore present in numerous therapeutic agents, and the unique arrangement in this di-isoxazolyl methanone offers intriguing possibilities for developing new chemical entities.[1][2] This guide offers a robust, scientifically-grounded framework for the synthesis and characterization of this compound, leveraging established chemical principles and analogous reactions from peer-reviewed literature.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1][2] The isoxazole core is found in drugs such as the COX-2 inhibitor valdecoxib and the antibiotic cloxacillin.[1] The versatility of the isoxazole ring allows it to act as a bioisostere for other functional groups, enhancing properties like metabolic stability and receptor binding affinity.
Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][3] The synthesis of novel isoxazole-containing molecules, therefore, remains a vibrant area of research for the development of new therapeutic agents.[3] This guide focuses on the specific, relatively unexplored structure of Isoxazol-3-yl(isoxazol-4-yl)methanone, providing a detailed roadmap for its synthesis and a thorough analysis of its expected structural and spectroscopic characteristics.
Structural Analysis of Isoxazol-3-yl(isoxazol-4-yl)methanone
The core of Isoxazol-3-yl(isoxazol-4-yl)methanone consists of two isoxazole rings connected by a carbonyl bridge. The isoxazole ring attached at the 3-position and the one attached at the 4-position will exhibit different electronic properties and spatial orientations.
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Isoxazol-3-yl moiety: The linkage at the C3 position places the carbonyl group adjacent to the ring nitrogen atom. This proximity will influence the electron density distribution within this ring.
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Isoxazol-4-yl moiety: The connection at the C4 position is flanked by a carbon and the ring oxygen.
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Ketone Bridge: The carbonyl group (C=O) acts as a rigid linker and a key site for potential intermolecular interactions, such as hydrogen bonding. Its conjugation with both heterocyclic rings is expected to influence the overall planarity and electronic properties of the molecule.
The relative orientation of the two isoxazole rings will be a key determinant of the molecule's overall three-dimensional shape, which is crucial for its potential biological activity.
Caption: Chemical structure of Isoxazol-3-yl(isoxazol-4-yl)methanone.
Proposed Synthetic Strategy
A robust and efficient synthesis of Isoxazol-3-yl(isoxazol-4-yl)methanone can be envisioned through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This modern synthetic method is well-regarded for its high functional group tolerance and excellent yields in the formation of carbon-carbon bonds, particularly for the synthesis of ketones.[4][5][6]
The proposed strategy involves the coupling of two key intermediates: Isoxazole-3-carbonyl chloride and Isoxazole-4-boronic acid .
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Preparation of Isoxazole-3-carbonyl chloride: This intermediate can be synthesized from the corresponding isoxazole-3-carboxylic acid. The carboxylic acid can be prepared through various established routes for isoxazole synthesis, such as the 1,3-dipolar cycloaddition of a nitrile oxide with an appropriate alkyne.[2] The conversion of the carboxylic acid to the acyl chloride is a standard transformation, often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[7][8]
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Preparation of Isoxazole-4-boronic acid: This boron-containing intermediate is a key component for the Suzuki coupling. The synthesis of heteroaryl boronic acids is well-documented and can often be achieved through lithiation of a halogenated precursor followed by quenching with a trialkyl borate.
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Suzuki-Miyaura Coupling: The final step involves the palladium-catalyzed cross-coupling of Isoxazole-3-carbonyl chloride with Isoxazole-4-boronic acid. This reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Cs₂CO₃), and an appropriate solvent system.[4][6]
Caption: Proposed synthetic workflow for Isoxazol-3-yl(isoxazol-4-yl)methanone.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a hypothetical procedure based on established methodologies for analogous transformations. Researchers should perform their own optimization and safety assessments.
Step 1: Synthesis of Isoxazole-3-carbonyl chloride
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To a solution of isoxazole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF).
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Cool the mixture to 0 °C in an ice bath.
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Slowly add oxalyl chloride (1.5 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
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Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude Isoxazole-3-carbonyl chloride, which can be used in the next step without further purification.
Step 2: Suzuki-Miyaura Coupling
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To a reaction vessel, add Isoxazole-4-boronic acid (1.2 eq), a suitable base such as potassium carbonate (3.0 eq), and a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
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Add a solution of the crude Isoxazole-3-carbonyl chloride (1.0 eq) in an anhydrous solvent such as toluene or 1,4-dioxane.
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Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by LC-MS.
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Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the pure Isoxazol-3-yl(isoxazol-4-yl)methanone.
Structural Elucidation and Characterization
The confirmation of the structure of the synthesized Isoxazol-3-yl(isoxazol-4-yl)methanone would rely on a combination of standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | The spectrum is expected to show distinct signals for the protons on each isoxazole ring. The proton at the C5 position of the isoxazol-3-yl ring and the protons at the C3 and C5 positions of the isoxazol-4-yl ring will appear as singlets in characteristic regions for aromatic/heteroaromatic protons (likely in the δ 8.0-9.5 ppm range). The exact chemical shifts will be influenced by the electron-withdrawing effect of the adjacent carbonyl group. |
| ¹³C NMR | The ¹³C NMR spectrum will provide key information. A signal in the range of δ 180-190 ppm is characteristic of a diaryl ketone carbonyl carbon.[9] Several distinct signals will be present for the carbon atoms of the two isoxazole rings, with their chemical shifts providing insight into the electronic environment of each carbon.[10][11] |
| IR Spectroscopy | A strong absorption band in the region of 1660-1690 cm⁻¹ is expected, which is characteristic of the C=O stretching vibration of a diaryl ketone where the carbonyl is conjugated with the aromatic rings.[1][9][12] Other characteristic bands for C=N and C-O stretching within the isoxazole rings will also be present. |
| Mass Spectrometry | The mass spectrum should show a clear molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern is expected to be complex but may involve characteristic losses of small neutral molecules like CO, HCN, or cleavage of the isoxazole rings, which is a known fragmentation pathway for isoxazole derivatives.[3][13][14] |
Potential Applications and Future Directions
Given the established and diverse biological activities of isoxazole-containing compounds, Isoxazol-3-yl(isoxazol-4-yl)methanone represents a promising scaffold for drug discovery programs.[1][2][3]
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Antimicrobial and Antifungal Agents: Many isoxazole derivatives exhibit potent activity against various bacterial and fungal strains.[1]
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Anti-inflammatory and Analgesic Properties: The isoxazole nucleus is a component of several anti-inflammatory drugs, suggesting that this novel compound could be explored for similar activities.
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Anticancer Therapeutics: A number of isoxazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.
Future research should focus on the synthesis and biological evaluation of a library of derivatives of Isoxazol-3-yl(isoxazol-4-yl)methanone. Introducing various substituents on either of the isoxazole rings would allow for a systematic exploration of the structure-activity relationship (SAR) and the optimization of potential therapeutic properties.
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